Citrate

Beschreibung

Lithium Citrate is the citrate salt of lithium, a monovalent cation with antimanic activity. Although the exact mechanism is unclear, lithium might exert its mood-stabilizing effect via reduction of catecholamine concentration mediated through transneuronal membrane transport of sodium ion by sodium-potassium-stimulated adenosine triphosphatase (Na-K-ATPase). Alternatively, lithium may decrease cyclic adenosine monophosphate (cAMP) concentrations, which would desensitize hormonal-sensitive adenylyl cyclase receptors. Furthermore, lithium, in recommended dosage, blocks the activity of inositol-1-phosphatase, thereby resulting in the subsequent decrease of postsynaptic second messengers, diacylglycerol and inositol triphosphate, that contribute to chronic cell stimulation by altering electrical activity in the neuron.

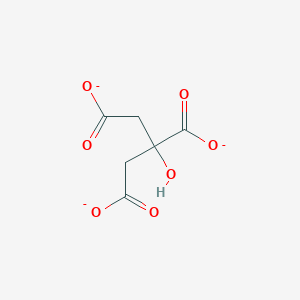

Citrate is a salt or ester of citric acid.

Lithium Citrate can cause developmental toxicity according to state or federal government labeling requirements.

A key intermediate in metabolism. It is an acid compound found in citrus fruits. The salts of citric acid (citrates) can be used as anticoagulants due to their calcium chelating ability.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKNYBCHXYNGOX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5O7-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30155037 | |

| Record name | Citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrate: White deliquescent solid; [Merck Index] | |

| Record name | Lithium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

126-44-3 | |

| Record name | Citrate(3-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITRATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/664CCH53PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of Citrate in the Krebs Cycle: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

Citrate, a tricarboxylic acid, stands as a cornerstone of cellular metabolism. Its significance extends far beyond its transient existence as the first intermediate of the Krebs cycle. This technical guide provides an in-depth examination of citrate's lifecycle and functions, from its synthesis and isomerization within the mitochondrial matrix to its critical role as a metabolic regulator and a key link between carbohydrate and lipid metabolism. We will explore the enzymatic mechanisms governing its transformation, present quantitative data on enzyme kinetics and subcellular concentrations, detail experimental protocols for its associated enzymes, and visualize its complex interactions through logical and pathway diagrams. This document is intended to serve as a comprehensive resource for professionals engaged in metabolic research and therapeutic development.

Introduction: Citrate's Central Position in Metabolism

The citric acid cycle, or Krebs cycle, is the central hub of aerobic metabolism, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP and reducing equivalents (NADH and FADH₂).[1] The cycle is named after its first intermediate, citrate, which is formed by the condensation of acetyl-CoA and oxaloacetate.[1] While its role as a cycle intermediate is fundamental, citrate's functions are far more extensive. It acts as a critical allosteric regulator of key enzymes in both glycolysis and the Krebs cycle itself, providing a sophisticated feedback mechanism that attunes energy production to the cell's metabolic state.[2] Furthermore, when cellular energy is abundant, citrate is transported out of the mitochondria to the cytosol, where it provides the acetyl-CoA precursor for the synthesis of fatty acids and cholesterol, thus bridging energy metabolism with anabolic pathways.[3] Understanding the multifaceted role of citrate is therefore essential for comprehending cellular bioenergetics and identifying potential targets for therapeutic intervention in metabolic diseases.

The Lifecycle of Citrate within the Krebs Cycle

Synthesis of Citrate: The Gateway to the Cycle

The entry point of acetyl-CoA into the Krebs cycle is its condensation with the four-carbon molecule oxaloacetate to form the six-carbon molecule, citrate.[4] This reaction is catalyzed by the enzyme citrate synthase (EC 2.3.3.1) , a pace-making enzyme located in the mitochondrial matrix.[4][5]

Reaction: Acetyl-CoA + Oxaloacetate + H₂O → Citrate + Coenzyme A

The reaction proceeds via an ordered sequential mechanism where oxaloacetate binds first, inducing a conformational change in the enzyme that creates the binding site for acetyl-CoA.[5] The mechanism involves a catalytic triad (B1167595) of amino acids (typically Asp-375, His-274, and His-320) that facilitates an aldol (B89426) condensation.[5][6] Asp-375 acts as a base to deprotonate the alpha-carbon of acetyl-CoA, forming a reactive enolate intermediate, which is stabilized by His-274.[5] This enolate then performs a nucleophilic attack on the carbonyl carbon of oxaloacetate, forming a citryl-CoA intermediate.[7] Finally, a hydrolysis step releases citrate and Coenzyme A.[8] The reaction is highly exergonic (ΔG°' ≈ -31.5 kJ/mol), making it a critical irreversible and regulatory step in the cycle.[6]

Isomerization to Isocitrate: Preparing for Oxidation

Citrate, a tertiary alcohol, is not readily oxidized. To prepare for the subsequent oxidative decarboxylation steps of the cycle, it must be converted into its isomer, isocitrate, which is a more easily oxidized secondary alcohol. This stereospecific isomerization is catalyzed by the enzyme aconitase (aconitate hydratase; EC 4.2.1.3) .[9][10]

The reaction is a two-step process involving a dehydration followed by a hydration, with a cis-aconitate intermediate that remains bound to the enzyme.[9][10] Aconitase utilizes an iron-sulfur cluster ([4Fe-4S]²⁺) in its active site, which, unlike in many other proteins, participates directly in catalysis rather than in a redox reaction.[10][11] The Fe-S cluster helps to position the citrate molecule and facilitate the removal and addition of a water molecule.[11] The enzyme mechanism requires the cis-aconitate intermediate to flip 180° within the active site, ensuring the correct stereochemistry ((2R,3S)-isocitrate) is formed.[12]

Quantitative Data and Kinetics

The efficiency and regulation of metabolic pathways are governed by the concentrations of metabolites and the kinetic properties of the enzymes involved. Below are tables summarizing key quantitative data related to citrate and its core enzymes.

Table 1: Kinetic Parameters of Citrate Synthase

This table presents the Michaelis constant (Kₘ) values for citrate synthase from different sources, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity (Vₘₐₓ). Lower Kₘ values suggest a higher affinity of the enzyme for its substrate.

| Enzyme Source | Substrate | Kₘ (µM) | Reference(s) |

| Rat Liver Mitochondria | Acetyl-CoA | 16 | [13] |

| Rat Liver Mitochondria | Oxaloacetate | 2 | [13] |

| Porcine Heart | Acetyl-CoA | ~16 | [14] |

| Porcine Heart | Oxaloacetate | ~2-7 | [14] |

| E. coli | Acetyl-CoA | 53 ± 7.5 | [15] |

Note: Vₘₐₓ values are often not reported as absolute constants because they depend on the concentration of the active enzyme in the assay. Instead, the catalytic constant (k_cat) is preferred.[16]

Table 2: Kinetic Parameters of Aconitase

This table summarizes the Kₘ values for aconitase with its substrates. The enzyme shows a significantly higher affinity for cis-aconitate compared to citrate.

| Enzyme Source | Substrate | Kₘ (mM) | Reference(s) |

| Porcine Heart | Citrate | 0.23 | [17] |

| Porcine Heart | cis-Aconitate | 0.012 | [17] |

| Bovine Heart | Citrate | 0.5 - 1.5 | [18] |

| Bovine Heart | Isocitrate | 0.1 - 0.3 | [18] |

Table 3: Subcellular Citrate Concentrations

Citrate concentration varies significantly between the mitochondrial matrix and the cytosol, a gradient that is crucial for its regulatory and biosynthetic roles.

| Tissue/Cell Type | Compartment | Concentration Gradient (Mitochondria/Cytosol) | Reference(s) |

| Rat Hepatocytes | Mitochondria vs. Cytosol | ~8.8 | [12] |

| Rat Heart | Mitochondria vs. Cytosol | ~16 | [18] |

Note: Absolute concentrations can vary widely depending on the metabolic state of the cell (e.g., fed vs. fasted).[12]

Citrate as a Metabolic Regulator and Biosynthetic Precursor

Citrate's role extends beyond the confines of the Krebs cycle. It is a key signaling molecule that communicates the energy status of the mitochondria to the rest of the cell.

The Citrate Shuttle: Linking Mitochondria and Cytosol

When the Krebs cycle is inhibited by high levels of ATP and NADH, citrate accumulates in the mitochondrial matrix.[3] This excess citrate is then transported into the cytosol via the citrate carrier (CIC) in exchange for malate.[3][19] This transport system is known as the citrate-malate shuttle .[20]

In the cytosol, the enzyme ATP-citrate lyase (ACLY) cleaves citrate back into acetyl-CoA and oxaloacetate, a reaction that consumes one molecule of ATP.[19]

Reaction (Cytosolic): Citrate + ATP + CoA → Acetyl-CoA + Oxaloacetate + ADP + Pᵢ

This cytosolic acetyl-CoA is the primary building block for two major anabolic pathways:

-

Fatty Acid Synthesis: Cytosolic acetyl-CoA is the precursor for the synthesis of fatty acids in the liver and adipose tissue.[15][21]

-

Cholesterol Synthesis: It is also the starting material for the mevalonate (B85504) pathway, which leads to the synthesis of cholesterol and other isoprenoids.[10]

Allosteric Regulation by Citrate

Citrate acts as a crucial allosteric effector, modulating the activity of several key enzymes to maintain metabolic homeostasis.

-

Inhibition of Glycolysis: High levels of cytosolic citrate are a signal that the cell's energy needs are being met. Citrate acts as a potent feedback inhibitor of phosphofructokinase-1 (PFK-1) , a key rate-limiting enzyme in glycolysis.[2] This inhibition prevents the excessive breakdown of glucose when the Krebs cycle is already saturated.

-

Inhibition of the Krebs Cycle: Citrate also provides feedback inhibition on its own production by allosterically inhibiting citrate synthase .[6][19] High citrate levels can also inhibit the pyruvate dehydrogenase (PDH) complex and succinate dehydrogenase (SDH) .[3][22]

-

Activation of Fatty Acid Synthesis: In the cytosol, citrate acts as a feed-forward allosteric activator of acetyl-CoA carboxylase (ACC) , the enzyme that catalyzes the first committed step of fatty acid synthesis.[3][22]

Visualizing Citrate's Roles and Associated Methodologies

To better illustrate the complex processes involving citrate, the following diagrams are provided using the DOT language.

Diagram 1: Core Reactions of Citrate in the Krebs Cycle

References

- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Multiple roles played by the mitochondrial citrate carrier in cellular metabolism and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Citrate synthase - Wikipedia [en.wikipedia.org]

- 5. biorxiv.org [biorxiv.org]

- 6. KM (Michaelis constant) of some enzymes - Generic - BNID 105085 [bionumbers.hms.harvard.edu]

- 7. cdn.wou.edu [cdn.wou.edu]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive absolute cellular metabolite co - Various - BNID 112694 [bionumbers.hms.harvard.edu]

- 10. Aconitase - Wikipedia [en.wikipedia.org]

- 11. Kinetic Model of Mitochondrial Krebs Cycle: Unraveling the Mechanism of Salicylate Hepatotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Distribution of metabolites between the cytosolic and mitochondrial compartments of hepatocytes isolated from fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The kinetic properties of citrate synthase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Coenzyme A dithioesters: synthesis, characterization and reaction with citrate synthase and acetyl-CoA:choline O-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Studies on aconitase species from Saccharomyces cerevisiae, porcine and bovine heart, obtained by a modified isolation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Solved Citrate in the mitochondrial matrix can be | Chegg.com [chegg.com]

- 20. news-medical.net [news-medical.net]

- 21. graphmatik.io [graphmatik.io]

- 22. researchgate.net [researchgate.net]

Citrate: A Pivotal Intermediate in Cellular Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Citrate, a tricarboxylic acid, stands at the crossroads of cellular metabolism, playing a central role in energy production, biosynthesis, and metabolic regulation. This guide provides a comprehensive overview of citrate's key functions, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a critical resource for professionals in the life sciences.

The Central Role of Citrate in the Tricarboxylic Acid (TCA) Cycle

Citrate is the inaugural intermediate of the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, a series of enzyme-catalyzed chemical reactions that form a key part of aerobic respiration in cells.[1] This metabolic pathway is fundamental for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide, generating ATP and reduced coenzymes (NADH and FADH2) that fuel further ATP production through oxidative phosphorylation.[2]

The formation of citrate from the condensation of acetyl-CoA and oxaloacetate is catalyzed by the enzyme citrate synthase.[2] This reaction is a key regulatory point of the TCA cycle.

Citrate as a Precursor for Fatty Acid Synthesis

When cellular energy levels are high, as indicated by a high ATP/ADP ratio, the TCA cycle slows down, leading to an accumulation of citrate in the mitochondrial matrix.[3] This excess citrate is then transported to the cytosol via the citrate-malate shuttle.[1][4] In the cytosol, the enzyme ATP-citrate lyase cleaves citrate into acetyl-CoA and oxaloacetate.[1][3] This cytosolic acetyl-CoA serves as the primary building block for the synthesis of fatty acids and cholesterol.[1]

Allosteric Regulation of Glycolysis by Citrate

High concentrations of cytosolic citrate act as a key allosteric inhibitor of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[2][5] This inhibitory effect serves as a crucial feedback mechanism, signaling that the cell has an ample supply of energy and biosynthetic precursors, thus downregulating the glycolytic pathway to conserve glucose.[2]

Quantitative Data

The concentration of citrate and the kinetic parameters of key enzymes involved in its metabolism are critical for understanding its regulatory roles.

| Metabolite/Enzyme | Parameter | Value | Compartment/Organism | Reference |

| Citrate | Mitochondrial/Cytosolic Gradient | 8.8 | Rat Hepatocytes | [6] |

| Phosphofructokinase-1 (PFK-1) | Ki for Citrate | 1.5 mM | Aspergillus niger | [7][8] |

| ATP-Citrate Lyase | Km for ATP | 0.21 ± 0.04 mM | Chlorobium limicola | [9] |

| ATP-Citrate Lyase | Km for Citrate | 0.057 ± 0.008 mM (first molecule) | Chlorobium limicola | [9] |

Experimental Protocols

Measurement of Intracellular Citrate Concentration

Method: Colorimetric or Fluorometric Assay

Principle: Citrate is converted to pyruvate, which is then quantified by a colorimetric or fluorometric probe.[10][11][12][13]

Protocol Outline:

-

Sample Preparation:

-

Homogenize tissue (e.g., 20 mg) or cells (e.g., 1-2 x 106) in ice-cold Citrate Assay Buffer.[10][12]

-

Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to remove insoluble material.[10]

-

Deproteinize the supernatant using a 10 kDa molecular weight cut-off spin filter or perchloric acid/KOH precipitation.[10][12]

-

-

Standard Curve Preparation:

-

Assay Reaction:

-

Add 50 µL of prepared sample to the wells.

-

Prepare a Reaction Mix containing Citrate Assay Buffer, Citrate Enzyme Mix, and Citrate Developer/Probe.[10][13]

-

Add the Reaction Mix to each well containing standards and samples.

-

Incubate at room temperature, protected from light, for a specified time (e.g., 15-30 minutes).[14]

-

-

Detection:

-

Calculation:

-

Determine the citrate concentration in the samples from the standard curve.

-

Measurement of ATP-Citrate Lyase (ACLY) Activity

Method: Spectrophotometric or Radiometric Assay

Principle:

-

Spectrophotometric: The production of oxaloacetate is coupled to the oxidation of NADH by malate dehydrogenase, and the decrease in absorbance at 340 nm is measured.

-

Radiometric: The incorporation of radiolabeled citrate into acetyl-CoA is measured.[15][16]

Protocol Outline (Radiometric):

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing buffer (e.g., 87 mM Tris, pH 8.0), MgCl2, DTT, ATP, Coenzyme A, and [14C]citrate.[16]

-

Add purified ACLY enzyme or cell lysate to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 3 hours).[16]

-

-

Reaction Termination:

-

Stop the reaction by adding EDTA.[16]

-

-

Detection:

-

Calculation:

-

Calculate the ACLY activity based on the amount of [14C]acetyl-CoA produced over time.

-

Measurement of Phosphofructokinase (PFK-1) Activity

Method: Coupled Enzyme Colorimetric Assay

Principle: The ADP produced by the PFK-1 reaction is used in a series of coupled enzymatic reactions that ultimately lead to the reduction of a colorless probe into a colored product, which can be measured spectrophotometrically.[17][18][19]

Protocol Outline:

-

Sample Preparation:

-

Standard Curve Preparation:

-

Assay Reaction:

-

Incubation and Detection:

-

Calculation:

-

Subtract the background reading from the sample reading.

-

Determine the PFK-1 activity from the rate of change in absorbance, using the NADH standard curve. One unit of PFK is the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.[18]

-

References

- 1. Citrate Shuttle Mechanism → Area → Sustainability [esg.sustainability-directory.com]

- 2. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Citrate–malate shuttle - Wikipedia [en.wikipedia.org]

- 5. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distribution of metabolites between the cytosolic and mitochondrial compartments of hepatocytes isolated from fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Citrate Inhibition-Resistant Form of 6-Phosphofructo-1-Kinase from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic and biochemical analyses on the reaction mechanism of a bacterial ATP-citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cohesionbio.com [cohesionbio.com]

- 12. Citrate Assay Kit (ab83396) | Abcam [abcam.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. cohesionbio.com [cohesionbio.com]

An In-depth Technical Guide to the Biochemical Properties of Citric Acid and Its Salts

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Citric acid, a ubiquitous tricarboxylic acid, and its corresponding salts, known as citrates, are pivotal molecules in the realm of biochemistry and pharmaceutical sciences. Beyond its fundamental role as a central intermediate in the citric acid cycle, citrate exhibits a remarkable versatility stemming from its physicochemical properties. It functions as a key metabolic regulator, a potent metal ion chelator, a pH buffering agent, and an antioxidant. These properties are harnessed in a multitude of applications, from modulating cellular metabolism and preventing blood coagulation to enhancing mineral bioavailability and stabilizing pharmaceutical formulations. This guide provides a comprehensive examination of the biochemical properties of citric acid and its primary salts, presenting quantitative data, detailing relevant experimental methodologies, and illustrating key metabolic and signaling pathways.

Introduction to Citric Acid

Citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) is a weak organic acid naturally found in citrus fruits and is a fundamental metabolite in all aerobic organisms.[1][2] Its structure, featuring three carboxyl groups and one hydroxyl group, endows it with the ability to participate in a wide array of chemical and biological reactions.[3] In biochemistry, it is famously known as the first molecule formed in the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle - TCA), a series of reactions essential for cellular respiration and energy production in the form of ATP.[4][5] The ionized form, citrate, predominates at physiological pH and is central to the molecule's diverse biological functions.[4] Annually, over two million tons of citric acid are manufactured, primarily through the fermentation of sugars by the mold Aspergillus niger, for widespread use as an acidifier, flavoring agent, preservative, and chelating agent in the food, pharmaceutical, and chemical industries.[1][2]

Physicochemical Properties

The biochemical functions of citric acid are intrinsically linked to its chemical characteristics. It is a triprotic acid, meaning it can donate three protons, which allows it to act as an effective buffer over a wide pH range.[1] This buffering capacity is crucial for maintaining pH stability in pharmaceutical formulations.[6][7][8]

Table 1: Physicochemical Properties of Citric Acid

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₆H₈O₇ | [1] |

| Molar Mass | 192.123 g/mol (anhydrous) | [1][9] |

| 210.14 g/mol (monohydrate) | [1] | |

| Appearance | White crystalline solid | [1] |

| pKa Values (at 25°C) | pKa1 = 3.128 | [1] |

| pKa2 = 4.761 | [1] | |

| pKa3 = 6.396 | [1] | |

| Solubility in water | 59.2% w/w (20 °C) | [1] |

| Melting Point | 156 °C (decomposes >175 °C) |[1] |

Core Biochemical Roles

Central Intermediate in Metabolism: The Citric Acid Cycle

Citrate is the starting point of the citric acid cycle, a metabolic pathway that oxidizes acetyl-CoA, derived from carbohydrates, fats, and proteins, into carbon dioxide, generating NADH, FADH₂, and ATP.[4][10] The cycle occurs in the mitochondrial matrix of eukaryotic cells.[10] It begins with the condensation of acetyl-CoA and the four-carbon acceptor molecule oxaloacetate to form the six-carbon citrate, a reaction catalyzed by citrate synthase.[10][11]

The regulation of the citric acid cycle is tightly controlled to match the cell's energy demands.[11] Key control points are the enzymes citrate synthase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase. These enzymes are allosterically inhibited by high levels of ATP and NADH, which signal energy abundance, and activated by ADP and NAD+, which indicate a need for energy.[11][12] Calcium ions (Ca²⁺) also act as a significant regulator, activating several enzymes in the cycle, thereby linking cellular activity (like muscle contraction) to increased ATP production.[4][5]

Citrate as a Metabolic and Signaling Molecule

Beyond the confines of the mitochondria, citrate acts as a critical link between carbohydrate and fatty acid metabolism.[13] When cellular energy is high, citrate accumulates in the mitochondria and is transported to the cytosol. There, the enzyme ATP-citrate lyase (ACLY) cleaves it back into acetyl-CoA and oxaloacetate.[13][14] This cytosolic acetyl-CoA is the primary building block for the synthesis of fatty acids and cholesterol.[14][15] It is also the source of acetyl groups for histone acetylation, an epigenetic modification that regulates gene expression.[13]

Cytosolic citrate is also a key allosteric regulator, directly inhibiting phosphofructokinase-1 (PFK1), a rate-limiting enzyme in glycolysis.[14][15] This feedback mechanism prevents the excessive breakdown of glucose when the cell has an ample supply of energy and biosynthetic precursors.[15]

Metal Ion Chelation

A defining biochemical property of citric acid is its ability to act as a chelating agent.[1][2] The carboxyl and hydroxyl groups of the citrate molecule can form stable complexes with di- and trivalent metal cations, effectively sequestering them.[1][16][17] This property is fundamental to many of its biological and pharmaceutical applications.

-

Anticoagulation: Sodium citrate is widely used as an anticoagulant for stored blood.[18][19][20] It chelates calcium ions (Ca²⁺) in the blood, which are an essential cofactor in the coagulation cascade, thereby preventing clotting.[6][21][22]

-

Mineral Bioavailability: Citrate salts of minerals like magnesium, zinc, and calcium are often used in dietary supplements.[1][23] The citrate chelate can improve the solubility and absorption of these minerals in the gastrointestinal tract.[23][24] For instance, magnesium citrate has a higher bioavailability than other forms like magnesium oxide.[24]

-

Preventing Kidney Stones: In the renal system, citrate helps prevent the formation of calcium oxalate (B1200264) and calcium phosphate (B84403) kidney stones by chelating urinary calcium, reducing its free ion concentration and inhibiting crystal formation.[16][21][25] Potassium citrate is often prescribed for this purpose.[25][26]

-

Iron Chelation: Citrate can bind to ferric (Fe³⁺) ions, forming a soluble complex that can enhance the absorption of non-heme iron from plant-based foods and reduce iron-induced oxidative toxicity.[27]

Antioxidant Properties

Citric acid exhibits significant antioxidant activity.[28][29][30] It can scavenge reactive oxygen species (ROS) such as hydroxyl radicals and superoxide (B77818) anions.[31] This action helps protect cells from oxidative damage.[28][32] The antioxidant property also contributes to its use as a preservative in food and pharmaceutical products, where it prevents oxidation and degradation by chelating metal ions that can catalyze oxidative reactions.[6][7]

Biochemical Properties of Common Citrate Salts

The salt form of citrate significantly influences its application and biochemical effects. The cation paired with the citrate anion determines its use as a source of that specific mineral or as an agent to modify physiological pH.

Table 2: Properties and Applications of Key Citrate Salts

| Salt | Molecular Formula | Molar Mass ( g/mol ) | Key Biochemical Roles & Applications | Reference(s) |

|---|---|---|---|---|

| Sodium Citrate | Na₃C₆H₅O₇ | 258.07 (anhydrous) | Anticoagulant (chelates Ca²⁺), buffering agent, systemic alkalizer, emulsifier in foods, acidity regulator.[18][19][20][33] | [18][20] |

| Potassium Citrate | K₃C₆H₅O₇ | 306.39 (anhydrous) | Prevents kidney stones (alkalizes urine, chelates Ca²⁺), electrolyte replenisher, buffering agent, systemic alkalizer.[26][34][35] | [34] |

| Magnesium Citrate | C₆H₆MgO₇ | 214.41 | Highly bioavailable magnesium supplement, osmotic laxative (draws water into intestines), supports enzyme function, muscle relaxation, and nerve transmission.[24][36][37] | [23][37] |

| Zinc Citrate | C₁₂H₁₀O₁₄Zn₃ | 574.3 (anhydrous) | Highly bioavailable zinc supplement, supports immune function, enzyme reactions, and bone health; antimicrobial and anti-inflammatory agent in oral care products.[38][39][40][41][42] |[38][42] |

Applications in Drug Development and Research

The multifaceted properties of citric acid and its salts make them invaluable as excipients in pharmaceutical formulations.[3][7]

-

Buffering Agent: They are used to control and maintain the pH of formulations, ensuring the stability and solubility of active pharmaceutical ingredients (APIs).[6][7][8]

-

Effervescent Formulations: Citric acid is a key component in effervescent tablets and powders.[6] Its reaction with a carbonate or bicarbonate source (like sodium bicarbonate) in the presence of water produces carbon dioxide, leading to rapid disintegration and dissolution of the tablet.[6][7]

-

Taste Masking: The sour taste of citric acid can mask the unpleasant taste of some APIs, improving patient compliance, particularly in oral solutions and syrups.[3][6]

-

Stabilizer: As a chelating agent, citric acid binds trace metal ions that can catalyze the oxidative degradation of sensitive APIs, thereby enhancing the shelf life of the product.[7][8][43]

-

Drug Delivery: Citrate is being explored in the development of biomaterials for tissue engineering and controlled drug release systems due to its biocompatibility.[6]

Experimental Protocols

Protocol: Enzymatic Assay for Citrate Concentration in Biological Samples

This protocol outlines a common method for quantifying citrate, which relies on the enzyme citrate lyase to initiate a series of reactions culminating in the reduction of NAD⁺ to NADH, which can be measured spectrophotometrically.

Principle: Citrate is cleaved by citrate lyase (CL) into oxaloacetate and acetate. Oxaloacetate is then decarboxylated to pyruvate (B1213749). In a subsequent reaction involving malate dehydrogenase (MDH) and lactate (B86563) dehydrogenase (LDH), the resulting pyruvate and oxaloacetate are reduced to L-lactate and L-malate, respectively, with the concomitant oxidation of NADH to NAD⁺. The decrease in NADH concentration is proportional to the amount of citrate and is measured by the change in absorbance at 340 nm.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

-

Micropipettes

-

Reagent 1 (R1): Buffer solution (e.g., Tris buffer, pH ~7.8), L-malate, NADH, and lactate dehydrogenase (LDH).

-

Reagent 2 (R2): Citrate lyase (CL) solution.

-

Citrate standard solution (known concentration).

-

Deproteinized sample (e.g., serum treated with perchloric acid and neutralized).

Procedure:

-

Sample Preparation: Deproteinize biological samples (e.g., plasma, tissue homogenate) using a method like perchloric acid precipitation, followed by neutralization with KOH. Centrifuge to remove the protein pellet.

-

Assay Setup: For each sample, standard, and a blank, pipette the following into a cuvette:

-

1.0 mL of Reagent 1 (R1).

-

0.1 mL of deproteinized sample (or standard, or water for the blank).

-

-

Initial Absorbance: Mix the contents of the cuvette by gentle inversion. Incubate for 5 minutes at room temperature to allow for the conversion of endogenous pyruvate. Measure the initial absorbance (A1) at 340 nm.

-

Initiate Reaction: Add 0.02 mL of Reagent 2 (R2 - Citrate Lyase) to the cuvette.

-

Final Absorbance: Mix immediately and incubate for 10-15 minutes at room temperature to allow the reaction to complete. Measure the final absorbance (A2) at 340 nm.

-

Calculation:

-

Calculate the change in absorbance (ΔA) for each sample and standard: ΔA = A1 - A2.

-

Correct for the blank: ΔA_sample_corrected = ΔA_sample - ΔA_blank.

-

Calculate the citrate concentration using the standard: Concentration_sample = (ΔA_sample_corrected / ΔA_standard_corrected) * Concentration_standard

-

Protocol: Assessing Antioxidant Capacity (Hydrogen Peroxide Scavenging Assay)

This protocol provides a method to evaluate the antioxidant properties of citric acid by measuring its ability to scavenge hydrogen peroxide (H₂O₂), a key reactive oxygen species.[31]

Principle: The assay measures the disappearance of H₂O₂ spectrophotometrically at 230 nm. Citric acid, acting as an antioxidant, will reduce the concentration of H₂O₂, leading to a decrease in absorbance compared to a control solution without the antioxidant.

Materials:

-

UV-Vis Spectrophotometer.

-

Phosphate buffer (e.g., 50 mM, pH 7.4).

-

Hydrogen peroxide solution (e.g., 40 mM) prepared in phosphate buffer.

-

Citric acid solution of various concentrations prepared in phosphate buffer.

Procedure:

-

Prepare Solutions: Prepare a series of citric acid solutions of known concentrations (e.g., 0.1, 0.5, 1.0, 5.0 g/L) in phosphate buffer.

-

Blank Measurement: Use phosphate buffer as the blank to zero the spectrophotometer at 230 nm.

-

Control Measurement: Prepare a control solution by mixing the phosphate buffer with the hydrogen peroxide solution. Measure its absorbance at 230 nm.

-

Sample Measurement:

-

For each citric acid concentration, add a defined volume of the citric acid solution to a defined volume of the H₂O₂ solution.

-

Incubate the mixture for a set time (e.g., 10 minutes) at room temperature.

-

Measure the absorbance of the mixture at 230 nm.

-

-

Calculation:

-

The percentage of H₂O₂ scavenged is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where: A_control = Absorbance of the H₂O₂ solution without citric acid. A_sample = Absorbance of the H₂O₂ solution with citric acid.

-

-

Data Analysis: Plot the percentage of scavenging activity against the concentration of citric acid to determine the scavenging efficiency, often expressed as an IC₅₀ value (the concentration required to scavenge 50% of the H₂O₂).

Note: The interference of citric acid's antioxidant properties with certain clinical assays, such as the uricase-based measurement of uric acid, has been documented.[28][31] The scavenging of H₂O₂, an intermediate in the uricase method, leads to falsely low uric acid readings.[31] This underscores the importance of considering the biochemical properties of additives like citrate in sample collection tubes.[31]

Conclusion

Citric acid and its salts are far more than simple metabolites or formulation excipients. Their unique physicochemical properties—encompassing roles in energy metabolism, biosynthetic pathways, metal ion chelation, pH buffering, and antioxidant defense—confer upon them a remarkable functional diversity. For researchers, scientists, and drug development professionals, a thorough understanding of these biochemical characteristics is essential for leveraging their full potential in experimental design, therapeutic development, and the creation of stable, effective, and safe pharmaceutical products. From regulating the core metabolic engine of the cell to ensuring the efficacy of modern medicines, the influence of citrate is both profound and pervasive.

References

- 1. Citric acid - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. Citric Acid: A Multifunctional Pharmaceutical Excipient - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 5. news-medical.net [news-medical.net]

- 6. citribel.com [citribel.com]

- 7. citribel.com [citribel.com]

- 8. nbinno.com [nbinno.com]

- 9. Citric Acid | C6H8O7 | CID 311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Khan Academy [khanacademy.org]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. jackwestin.com [jackwestin.com]

- 13. Frontiers | A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Citrate Chemistry and Biology for Biomaterials Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. byjus.com [byjus.com]

- 19. greenchemindustries.com [greenchemindustries.com]

- 20. chemiis.com [chemiis.com]

- 21. TPC - Citrate [turkupetcentre.net]

- 22. Understanding the Role of Sodium Citrate as a Chelator in Chemical Reactions [thinkdochemicals.com]

- 23. nbinno.com [nbinno.com]

- 24. perarin.com [perarin.com]

- 25. What is the mechanism of Potassium Citrate? [synapse.patsnap.com]

- 26. nbinno.com [nbinno.com]

- 27. Exploring the Role of Citrate in Iron Chelation for Improved Bioavailability and Health Benefits [thinkdochemicals.com]

- 28. researchgate.net [researchgate.net]

- 29. Citric Acid: Uses, Benefits, and More [health.com]

- 30. Citric acid: Structure, uses, intolerance, and more [medicalnewstoday.com]

- 31. Antioxidant properties of citric acid interfere with the uricase-based measurement of circulating uric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Citric Acid: Benefits, Uses, and Risks [webmd.com]

- 33. Trisodium citrate | C6H5Na3O7 | CID 6224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. Potassium citrate - Wikipedia [en.wikipedia.org]

- 35. Potassium Citrate | C6H7K3O8 | CID 2735208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 36. wellbeingnutrition.com [wellbeingnutrition.com]

- 37. chemiis.com [chemiis.com]

- 38. wbcil.com [wbcil.com]

- 39. dijo.fr [dijo.fr]

- 40. What Are the Key Benefits and Applications of Zinc Citrate? [jindunchemical.com]

- 41. Zinc Citrate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 42. Zinc Citrate | C12H10O14Zn3 | CID 11023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 43. ulprospector.com [ulprospector.com]

An In-depth Technical Guide to Citrate Transport Mechanisms Across Mitochondrial Membranes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Citrate, a key metabolic intermediate, plays a central role in cellular energy metabolism, biosynthesis, and signaling. Its transport across the inner and outer mitochondrial membranes is a critical control point in cellular physiology and is implicated in a variety of pathological conditions, including metabolic diseases and cancer. This technical guide provides a comprehensive overview of the molecular mechanisms governing mitochondrial citrate transport, with a focus on the primary transporters involved: the inner membrane citrate carrier (CIC), encoded by the SLC25A1 gene, and the outer membrane voltage-dependent anion channels (VDACs). This document details the kinetic properties of these transporters, explores the multifaceted regulatory networks that control their activity, and presents detailed experimental protocols for their study. Furthermore, it discusses the crucial role of citrate transport in cellular processes such as fatty acid synthesis and its implications in disease, offering insights for therapeutic development.

Introduction

The mitochondrion is a central hub for cellular metabolism, orchestrating the intricate balance between catabolic and anabolic processes. The transport of metabolites across the impermeable inner mitochondrial membrane is mediated by a large family of solute carriers (SLC25)[1]. Among these, the mitochondrial citrate carrier (CIC or SLC25A1) is of paramount importance as it facilitates the efflux of citrate from the mitochondrial matrix to the cytosol[2].

Cytosolic citrate serves as a primary precursor for the synthesis of fatty acids, cholesterol, and isoprenoids. It is cleaved by ATP citrate lyase (ACLY) to yield acetyl-CoA and oxaloacetate. Acetyl-CoA is the fundamental building block for lipogenesis, while oxaloacetate can be converted to malate (B86768) and subsequently pyruvate, a process that generates NADPH, a crucial reducing equivalent for fatty acid synthesis[3]. Beyond its biosynthetic role, cytosolic citrate is an allosteric regulator of key glycolytic and gluconeogenic enzymes and a source of acetyl-CoA for histone acetylation, thereby influencing gene expression[4][5].

Given its central role, the transport of citrate across the mitochondrial membranes is tightly regulated and its dysregulation is associated with numerous diseases, making the transporters attractive targets for therapeutic intervention[6][7]. This guide provides an in-depth examination of the mechanisms, regulation, and experimental investigation of mitochondrial citrate transport.

Inner Mitochondrial Membrane: The Citrate Carrier (SLC25A1/CIC)

The primary transporter responsible for moving citrate across the inner mitochondrial membrane is the citrate carrier (CIC), a member of the solute carrier family 25 (SLC25A1)[2][7].

Mechanism of Transport

The CIC functions as an electroneutral antiporter, primarily exchanging mitochondrial citrate for cytosolic malate[2][8]. It can also transport other dicarboxylates and tricarboxylates, such as isocitrate and phosphoenolpyruvate[2]. The transport process is crucial for transferring carbon units from the mitochondrial matrix to the cytosol for various anabolic pathways.

Quantitative Data: Kinetics of the Citrate Carrier

The kinetic properties of the citrate carrier have been characterized in various species. These parameters are essential for understanding the transporter's efficiency and for the development of targeted inhibitors.

| Species | Preparation | Substrate | K_m_ (μM) | V_max_ (nmol/min/mg protein) | Reference |

| Homo sapiens (Human) | Reconstituted in fused membrane vesicles | Citrate | 7.5 | Not Reported | [9] |

| Zea mays (Maize) | Purified and reconstituted in liposomes | Citrate | 650 ± 50 | 13,000 ± 1,000 | [10] |

| Saccharomyces cerevisiae | Reconstituted protein | Citrate | 160 ± 50 | 9,800 ± 1,200 | [11] |

| Saccharomyces cerevisiae | Reconstituted protein | Oxoglutarate | 1,200 ± 150 | 10,300 ± 2,100 | [11] |

| Starved Rats | Reconstituted system | Citrate | No change | Significantly decreased | [5] |

Note: The V_max_ values can vary significantly depending on the purity of the protein preparation and the reconstitution system used.

Regulation of the Citrate Carrier

The activity and expression of SLC25A1 are subject to intricate regulation at both the transcriptional and post-translational levels, ensuring that citrate export is coupled to the cell's metabolic state.

The expression of the SLC25A1 gene is controlled by several key transcription factors that respond to hormonal and nutritional signals:

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c is activated by insulin (B600854) and induces the transcription of SLC25A1 to provide the necessary citrate for fatty acid synthesis[12][13].

-

Carbohydrate-Responsive Element-Binding Protein (ChREBP): Activated by high glucose levels, ChREBP also promotes the expression of SLC25A1 and other lipogenic genes[14][15].

The interplay between SREBP-1c and ChREBP ensures a coordinated response to the availability of carbohydrates and the insulin signal to drive lipogenesis.

Post-translational modifications (PTMs) provide a rapid mechanism to modulate the activity of the citrate carrier in response to immediate cellular needs. While the full extent of CIC PTMs is still under investigation, acetylation has been identified as a key regulatory modification[16]. Specific lysine (B10760008) residues on the carrier can be acetylated, which alters its transport activity. This modification is particularly relevant in the context of cellular stress and inflammation[16][17].

Signaling Pathways and Logical Relationships

The regulation of SLC25A1 is integrated into broader cellular signaling networks. The following diagram illustrates the key transcriptional regulatory pathways.

References

- 1. scienceopen.com [scienceopen.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Nexus of Metabolism and Cation Homeostasis: A Technical Guide to Citrate Chelation of Divalent Cations in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrate, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a pivotal role that extends beyond cellular energy metabolism. Its unique chemical structure, featuring three carboxyl groups and a hydroxyl group, makes it an effective chelator of divalent cations. This ability to bind and sequester metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), iron (Fe²⁺), and manganese (Mn²⁺) is fundamental to a multitude of physiological processes. This in-depth technical guide explores the core principles of citrate chelation, its profound implications in biological systems, and the experimental methodologies used to investigate these interactions. By providing a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways, this guide serves as a critical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

The Chemistry of Citrate Chelation

Citric acid is a tricarboxylic acid with pKa values of approximately 3.1, 4.8, and 6.4 for its three carboxyl groups.[1] At physiological pH (~7.4), it exists predominantly as the trivalent anion, citrate³⁻. This anionic form allows it to form stable complexes with divalent cations through electrostatic interactions and the formation of chelate rings. The hydroxyl group on the central carbon atom can also participate in coordination, further enhancing the stability of the resulting metal-citrate complex.[2]

The chelation reaction can be represented by the following general equilibrium:

M²⁺ + Cit³⁻ ⇌ [M(Cit)]⁻

The stability of these complexes is described by the formation constant (K_f) or stability constant (log K), which is a measure of the affinity of citrate for the metal ion.

Quantitative Data on Citrate-Divalent Cation Interactions

The stability of citrate complexes with various divalent cations is crucial for understanding their biological effects. The following table summarizes the logarithmic stability constants (log K) for the 1:1 complexes of citrate with key biological divalent cations. It is important to note that these values can vary depending on experimental conditions such as temperature, ionic strength, and pH.

| Divalent Cation | log K₁ (ML) | Temperature (°C) | Ionic Strength (M) | Method | Reference(s) |

| Calcium (Ca²⁺) | 3.25 - 4.8 | 25 | 0.1 - 0.15 | Potentiometry | [1][3][4] |

| Magnesium (Mg²⁺) | 3.25 - 4.4 | 25 | 0.1 - 0.15 | Potentiometry | [1][3] |

| Zinc (Zn²⁺) | 4.9 - 8.4 | 25 | 0.1 | Potentiometry, ITC | [1][5] |

| Iron (Fe²⁺) | ~4.4 | 25 | 0.1 | Potentiometry | [6] |

| Manganese (Mn²⁺) | 4.8 - 5.53 | 25 | 0.1 | Potentiometry, ITC | [1][5] |

Note: The range of values reflects the variability in experimental conditions reported in the literature. Researchers should consult the primary references for specific details.

Biological Significance of Citrate Chelation

The ability of citrate to chelate divalent cations has profound implications for numerous biological processes, ranging from enzyme regulation and signal transduction to biomineralization and blood coagulation.

Regulation of Enzyme Activity

Many enzymes require divalent cations as cofactors for their catalytic activity. By chelating these cations, citrate can act as a potent modulator of enzymatic reactions. For instance, the activity of zinc-dependent enzymes, such as carboxypeptidase A, can be competitively inhibited by citrate, which chelates the catalytic zinc ion in the active site.[6][7]

Modulation of Signaling Pathways

Citrate-mediated chelation of divalent cations is integral to several signaling pathways.

-

Calcium Signaling: In the kidney, the calcium-sensing receptor (CaSR) plays a role in preventing the formation of calcium-based kidney stones by regulating citrate transport. Activation of the apical CaSR in the proximal tubule can decrease citrate reabsorption, thereby increasing urinary citrate levels and reducing the availability of free calcium to form precipitates.[8][9]

-

Iron Homeostasis: Cellular citrate levels are linked to the regulation of the iron hormone hepcidin (B1576463). Elevated citrate can increase hepcidin expression through the SMAD signaling pathway, highlighting a connection between energy metabolism and iron homeostasis.[3] In some contexts, high levels of citrate in the presence of excess iron can be toxic, suggesting a role for citrate in iron-mediated tissue damage.[10][11]

-

Zinc Signaling and Neurotransmission: In the central nervous system, astrocytes release citrate, which can modulate neuronal activity. Citrate can attenuate the inhibitory effect of Zn²⁺ on N-methyl-D-aspartate (NMDA) receptors by chelating extracellular zinc, thereby influencing synaptic transmission.[12]

Blood Coagulation

Citrate is widely used as an anticoagulant in blood collection and transfusion. It prevents coagulation by chelating ionized calcium (Ca²⁺), which is an essential cofactor for several key enzymes in the coagulation cascade. By reducing the concentration of free Ca²⁺, citrate effectively inhibits the series of reactions that lead to the formation of a fibrin (B1330869) clot.[13][14]

Bone Metabolism and Biomineralization

Approximately 90% of the body's citrate is found in bone tissue, where it plays a crucial role in bone remodeling and mineralization.[15] Citrate is incorporated into the apatite crystals of bone, influencing their size and stability. During bone resorption, citrate is released, which can then be used by osteoblasts for energy production and to promote osteogenic gene expression.[16]

Experimental Protocols for Studying Citrate Chelation

The investigation of citrate-divalent cation interactions relies on a variety of biophysical and analytical techniques. Detailed methodologies for key experiments are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.[17][18]

Objective: To determine the thermodynamic parameters of citrate binding to a divalent cation.

Materials:

-

Isothermal titration calorimeter

-

High-purity citrate solution (e.g., sodium citrate)

-

High-purity salt of the divalent cation of interest (e.g., CaCl₂, MgCl₂, ZnCl₂)

-

Appropriate buffer solution (e.g., HEPES, MOPS) at the desired pH and ionic strength

-

Degasser

Protocol:

-

Sample Preparation:

-

Prepare a solution of the divalent cation (typically 5-50 µM) in the chosen buffer.

-

Prepare a more concentrated solution of citrate (typically 10-20 fold higher than the cation concentration) in the exact same buffer.

-

It is critical that the buffer composition of the cation and citrate solutions are identical to minimize heats of dilution.

-

Degas both solutions for at least one hour before the experiment to prevent the formation of air bubbles.

-

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells with buffer.

-

Fill the reference cell with the buffer solution.

-

Load the divalent cation solution into the sample cell (approximately 2.2 mL).

-

Load the citrate solution into the titration syringe (approximately 2 mL).

-

Equilibrate the system to the desired experimental temperature.

-

-

Titration:

-

Perform a series of small, sequential injections of the citrate solution into the sample cell.

-

The instrument will measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

The raw data (a series of heat spikes) is integrated to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of citrate to the divalent cation.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kₐ, ΔH, and n.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the following equations:

-

ΔG = -RT * ln(Kₐ)

-

ΔG = ΔH - TΔS

-

-

Potentiometric Titration

Potentiometric titration is a classic method used to determine the stability constants of metal-ligand complexes by monitoring the change in pH or ion concentration during a titration.[2]

Objective: To determine the stability constant of a citrate-divalent cation complex.

Materials:

-

pH meter with a high-precision glass electrode

-

Thermostated titration vessel

-

Calibrated burette

-

Standardized solution of a strong base (e.g., NaOH)

-

Standardized solution of a strong acid (e.g., HCl)

-

Solution of citric acid of known concentration

-

Solution of the divalent cation salt of known concentration

-

Inert salt solution to maintain constant ionic strength (e.g., KCl or NaClO₄)

Protocol:

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions. For determination of concentration constants, calibrate the electrode with solutions of a strong acid of known concentration.

-

Titration of Ligand:

-

Pipette a known volume of the citric acid solution into the thermostated vessel.

-

Add the inert salt solution to achieve the desired ionic strength.

-

Titrate the solution with the standardized strong base, recording the pH after each addition.

-

-

Titration of Ligand and Metal:

-

Repeat the titration with a solution containing the same concentrations of citric acid and inert salt, but with the addition of a known concentration of the divalent cation.

-

-

Data Analysis:

-

Plot the titration curves (pH vs. volume of base added) for both experiments.

-

The displacement of the titration curve in the presence of the metal ion indicates complex formation.

-

Use specialized software (e.g., Hyperquad) or manual calculations based on the principles of mass balance and equilibrium to calculate the protonation constants of citrate and the stability constant(s) of the metal-citrate complex(es).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed information about the structure and dynamics of citrate-cation complexes in solution by monitoring changes in the chemical shifts and relaxation rates of the citrate protons or carbons upon metal binding.

Objective: To characterize the binding site and stoichiometry of a citrate-divalent cation interaction.

Materials:

-

High-field NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., D₂O)

-

Citric acid

-

Salt of the divalent cation (paramagnetic cations may require specialized techniques)

Protocol:

-

Sample Preparation:

-

Prepare a series of NMR samples in D₂O containing a constant concentration of citric acid and varying concentrations of the divalent cation.

-

Adjust the pH of each sample to the desired value.

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (¹H or ¹³C) or two-dimensional (e.g., COSY, HSQC) NMR spectra for each sample.

-

-

Data Analysis:

-

Monitor the chemical shifts of the citrate protons or carbons as a function of the metal ion concentration.

-

Significant changes in chemical shifts indicate which nuclei are involved in the coordination to the metal ion.

-

Plot the change in chemical shift (Δδ) against the metal-to-ligand molar ratio.

-

The stoichiometry of the complex can often be determined from the inflection point of this plot.

-

The stability constant can be estimated by fitting the titration data to an appropriate binding model.

-

Visualization of Signaling Pathways and Experimental Workflows

Graphical representations are invaluable for understanding the complex interplay of molecules in signaling pathways and for outlining experimental procedures. The following diagrams were generated using the DOT language.

Signaling Pathways

Caption: Citrate enhances SMAD-mediated hepcidin expression in iron homeostasis.

Caption: CaSR signaling inhibits citrate reabsorption in the renal proximal tubule.

Caption: Citrate inhibits the blood coagulation cascade by chelating essential Ca²⁺ ions.

Experimental Workflow

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Conclusion and Future Directions

Citrate's role as a chelator of divalent cations is a fundamental aspect of its biological activity, influencing a wide array of physiological and pathological processes. The quantitative understanding of these interactions, facilitated by techniques such as ITC, potentiometric titration, and NMR, is crucial for elucidating the mechanisms underlying citrate's diverse functions. The intricate involvement of citrate in signaling pathways related to mineral homeostasis, metabolism, and neurotransmission presents exciting opportunities for therapeutic intervention. Future research should focus on developing more specific probes to monitor intracellular citrate and its cation complexes in real-time, which will undoubtedly provide deeper insights into the spatio-temporal dynamics of these interactions. Furthermore, the development of novel therapeutic strategies that target citrate transport or metabolism could hold promise for the treatment of diseases ranging from osteoporosis and kidney stones to cancer and neurological disorders. This guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted role of citrate chelation in biological systems and to leverage this knowledge for the advancement of human health.

References

- 1. scispace.com [scispace.com]

- 2. Citric acid - Wikipedia [en.wikipedia.org]

- 3. Formation constants for magnesium and calcium citrate complexes | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of the stability constants of Mn2+ and Mg2+ complexes of the components of the NADP-linked isocitrate dehydrogenase reaction by electron spin resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. nist.gov [nist.gov]

- 8. Binding citrate/DNA in presence of divalent cations. Potential mimicry of acidic peptides/DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NIST46 | NIST [nist.gov]

- 10. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]

- 11. research-collection.ethz.ch [research-collection.ethz.ch]

- 12. Physiologically relevant divalent cations modulate citrate recognition by the McpS chemoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Complementary Metal Ion Specificity of the Metal-Citrate Transporters CitM and CitH of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effect of citrate, calcium, and magnesium ions on the potassium movement across the human platelet membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Manganese citrate chemistry: syntheses, spectroscopic studies, and structural characterizations of novel mononuclear, water-soluble manganese citrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Formation constants for interaction of citrate with calcium and magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. catalog.data.gov [catalog.data.gov]

- 18. Competition between citrate and heptapeptide DDSDEEN binding to DNA in presence of divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]

Citrate: A Central Hub in Metabolism and a Potential Biomarker for Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Multifaceted Role of Citrate in Cellular Metabolism

Citrate, a tricarboxylic acid, is a pivotal intermediate in cellular metabolism, positioned at the crossroads of energy production, biosynthesis, and metabolic regulation.[1] Synthesized in the mitochondria through the condensation of acetyl-CoA and oxaloacetate by the enzyme citrate synthase, it is the first molecule in the tricarboxylic acid (TCA) cycle, a pathway essential for generating ATP.[2] Beyond its role in mitochondrial bioenergetics, citrate can be exported to the cytosol via the mitochondrial citrate carrier (SLC25A1).[3][4] In the cytoplasm, citrate serves as a primary substrate for two crucial biosynthetic pathways: fatty acid synthesis and cholesterol synthesis.[5] The enzyme ATP-citrate lyase (ACLY) cleaves cytosolic citrate into acetyl-CoA, the fundamental building block for these processes, and oxaloacetate.[3] This positions citrate as a key link between carbohydrate metabolism (which generates mitochondrial acetyl-CoA) and lipid metabolism.[6] Furthermore, cytosolic citrate acts as a critical allosteric regulator, inhibiting key glycolytic enzymes like phosphofructokinase-1 (PFK1), thereby providing a feedback mechanism to modulate glucose breakdown when energy and biosynthetic precursors are abundant.[1][7]

Recent research has expanded our understanding of citrate's functions beyond these classical metabolic roles, implicating it in a variety of cellular processes including inflammation, histone acetylation, and insulin (B600854) secretion.[8] Given its central role, it is unsurprising that dysregulation of citrate homeostasis is increasingly being linked to the pathophysiology of numerous metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes (T2D), and obesity.[8] This has spurred significant interest in exploring citrate as a potential biomarker for diagnosing and monitoring these conditions, as well as a therapeutic target.

Citrate Dysregulation in Metabolic Diseases

Alterations in the concentration of citrate in biological fluids such as plasma and urine are emerging as indicators of underlying metabolic dysfunction. The transport of citrate across cell membranes, facilitated by transporters like the sodium-dependent citrate transporter (NaCT or SLC13A5) for uptake from circulation and SLC25A1 for mitochondrial efflux, is critical for maintaining metabolic homeostasis.[7][9] Impairment in these transport systems or in downstream enzymatic pathways can lead to pathological citrate levels.

Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of fat in the liver, which can progress to more severe nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Studies have shown that plasma citrate levels are significantly elevated in patients with NAFLD.[7][10][11] This hypercitricemia may originate from an excess of fatty acids, which alters hepatic metabolism.[10] Furthermore, elevated circulating citrate is independently associated with the severity of liver fibrosis in patients with NAFLD and NASH, particularly in males.[12][13] The proposed mechanism suggests that excess citrate promotes the formation of reactive oxygen species by enhancing iron-mediated radical production, contributing to the oxidative stress that drives NAFLD progression.[7][10]

Type 2 Diabetes and Obesity

The relationship between citrate and T2D is complex. Higher plasma citrate levels have been associated with an increased risk of cardiovascular mortality in patients with established T2D, suggesting that circulating citrate may be a proxy for the mitochondrial dysfunction that contributes to vascular complications.[9][14] In a study of T2D patients, plasma citrate levels were noted to be higher in females compared to males.[14] Paradoxically, some research indicates that citrate synthase activity, the enzyme responsible for its production, is reduced in the omental adipose tissue of obese individuals, which could be an early indicator of obesity-related metabolic disruption.[15] Furthermore, studies in mice have shown that exogenous citrate consumption, particularly in combination with sucrose, can impair glucose tolerance and promote inflammation in visceral adipose tissue, suggesting a potential role for dietary citrate in exacerbating insulin resistance.[6]

Urinary citrate levels are also impacted by metabolic health. Hypocitraturia, or low urinary citrate, is a known risk factor for kidney stone formation and is associated with metabolic acidosis, hypertension, and insulin resistance.[16] However, other studies have observed that increasing traits of metabolic syndrome are associated with an increase in urinary citrate excretion, possibly linked to higher dietary protein intake.[4][6] Patients with obesity and diabetes who excrete very high levels of urinary citrate (>1500 mg/day) also tend to have worse overall urinary profiles related to stone recurrence risk.[17] These seemingly contradictory findings highlight the complexity of citrate handling and the need for further research to clarify its role as a biomarker in these conditions.

Quantitative Data Summary: Citrate Levels in Health and Disease

The concentration of citrate in biological fluids is a key parameter when evaluating its potential as a biomarker. The following tables summarize representative quantitative data from the literature.

Table 1: Citrate Concentrations in Human Plasma/Serum

| Condition | Sample Type | Citrate Concentration (µmol/L) | Subject Group | Reference |

| Normal / Healthy | Plasma | ~100 - 150 | General Population | [18] |

| Plasma | 128.2 ± 31.1 | Control Group (Glaucoma Study) | [19] | |

| Type 2 Diabetes (T2D) | Plasma | Higher in patients who died from CV events vs. survivors | 601 T2D Patients | [14] |

| Plasma | Median: 128 (IQR: 112-150) | Females with T2D | [14][20] | |

| Plasma | Median: 119 (IQR: 100-138) | Males with T2D | [14][20] | |

| NAFLD / NASH | Plasma | Significantly elevated vs. healthy controls | NAFLD Patients | [10][11] |

| Plasma | 119.2 ± 30.8 | NASH Patients (Fibrosis Stage F2-F4) | [13] | |

| Plasma | 109.8 ± 29.9 | NASH Patients (Fibrosis Stage F0-F1) | [13] | |

| Glaucoma | Plasma | 104.8 ± 23.2 | Glaucoma Patients | [19] |

| During CRRT * | Plasma | Pre/Post-CRRT: ~74 - 79 | ICU Patients | [21] |

| Plasma | During CRRT: 508 ± 221 (Max: 1070) | ICU Patients | [21] | |

| Citrate Accumulation | Serum | Median Peak: 930 (IQR: 810-1160) | Patients with CA** on CRRT | [22] |

| Serum | Median Peak: 370 (IQR: 260-570) | Patients without CA on CRRT | [22] |

*CRRT: Continuous Renal Replacement Therapy **CA: Citrate Accumulation

Table 2: Comparison of Analytical Methods for Citrate Quantification

| Method | Principle | Sample Types | Detection Range | Advantages | Disadvantages | References |

| Enzymatic Assay (Colorimetric) | Citrate is converted to pyruvate, which reacts with a probe to produce color. | Plasma, Serum, Urine, Tissue, Culture Media | 4 - 400 µM | Simple, fast, high-throughput | Potential for interference | [3][23] |

| Enzymatic Assay (Fluorometric) | Citrate is converted to pyruvate, which reacts with a probe to produce fluorescence. | Plasma, Serum, Urine, Tissue, Culture Media | 0.5 - 40 µM | Higher sensitivity than colorimetric | Requires fluorescence plate reader | [3][23] |

| LC-MS/MS | Liquid chromatography separation followed by mass spectrometry detection. | Plasma, Serum | Highly specific and sensitive | High specificity and sensitivity, can measure multiple analytes | Requires expensive equipment, complex sample prep (e.g., derivatization) | [24] |

| Ion Chromatography | Separation of ions based on their affinity for an ion exchanger. | Plasma, Urine | - | Good for separating citrate from other organic acids | May require specific columns and eluents | [19] |

Experimental Protocols

Accurate and reproducible measurement of citrate is crucial for its validation as a biomarker. Below are generalized protocols for common analytical methods.

Protocol 1: Generalized Enzymatic Assay for Citrate in Plasma/Serum

This protocol is based on the principles of commercially available kits where citrate is enzymatically converted to pyruvate, which is then quantified.

1. Reagent Preparation:

- Citrate Assay Buffer: Prepare as directed by the kit manufacturer.

- Enzyme Mix: Reconstitute the lyophilized enzyme mix (containing citrate lyase and other coupling enzymes) with the assay buffer.

- Probe/Dye Reagent: Prepare the colorimetric or fluorometric probe solution.

- Citrate Standard: Prepare a stock solution (e.g., 10 mM) and create a standard curve by performing serial dilutions (e.g., 0 to 400 µM for colorimetric assay) in the assay buffer.

2. Sample Preparation:

- Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

- Centrifuge the blood at ~1500 x g for 10 minutes at 4°C to separate plasma.

- Transfer the supernatant (plasma) to a new tube.

- For serum, collect blood in a tube without anticoagulant, allow it to clot, and centrifuge to separate the serum.

- Samples may require deproteinization. This can be achieved using a 10 kDa molecular weight cut-off spin filter.[23] Centrifuge the plasma/serum through the filter according to the manufacturer's instructions and collect the ultrafiltrate for the assay.

- Alternatively, perchloric acid can be used for protein precipitation, followed by neutralization.[5]

3. Assay Procedure (96-well plate format):

- Add 20-50 µL of each standard and prepared sample to separate wells.

- For each sample, prepare a parallel "sample blank" well to correct for background absorbance/fluorescence.

- Prepare a Master Reaction Mix containing the Assay Buffer, Enzyme Mix, and Probe.

- Add an appropriate volume (e.g., 80-100 µL) of the Master Reaction Mix to each well containing the standards and samples.

- For sample blank wells, prepare a similar mix but omit the Citrate Lyase enzyme.

- Mix gently by tapping the plate.

- Incubate the plate for 15-40 minutes at room temperature, protected from light.

- Measure the output on a microplate reader.

- Colorimetric: Absorbance at ~570 nm.

- Fluorometric: Excitation/Emission at ~530/585 nm.

4. Data Analysis:

- Subtract the reading from the 0 µM citrate standard from all other standard readings.

- Plot the standard curve of absorbance/fluorescence versus citrate concentration.

- Subtract the sample blank reading from its corresponding sample reading.

- Calculate the citrate concentration in the test samples using the equation derived from the linear regression of the standard curve.

Protocol 2: Outline for Plasma Sample Preparation for LC-MS/MS Analysis

This protocol provides a general workflow for preparing plasma samples for citrate analysis by mass spectrometry, which often requires derivatization to improve chromatographic properties and detection sensitivity.

1. Sample Collection and Protein Precipitation:

- Collect 100 µL of plasma in a microcentrifuge tube.

- Add an internal standard (e.g., isotopically labeled citrate) to each sample for accurate quantification.

- Add 300-400 µL of chilled acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at high speed (e.g., 13,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[24]

2. Supernatant Evaporation:

- Carefully transfer the supernatant to a new tube.